molecular formula C15H13ClN4O5 B298169 5-Chloro-2-ethoxybenzaldehyde {2,4-bisnitrophenyl}hydrazone

5-Chloro-2-ethoxybenzaldehyde {2,4-bisnitrophenyl}hydrazone

Cat. No. B298169
M. Wt: 364.74 g/mol
InChI Key: ZRSQTADPAFRPQN-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-ethoxybenzaldehyde {2,4-bisnitrophenyl}hydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a hydrazone derivative of 5-chloro-2-ethoxybenzaldehyde and 2,4-bisnitrophenyl hydrazine.

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethoxybenzaldehyde {2,4-bisnitrophenyl}hydrazone is not well understood. However, it is believed that the compound interacts with the metal ions and forms a complex. The complex formed can then be detected using various analytical techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and HPLC.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 5-Chloro-2-ethoxybenzaldehyde {2,4-bisnitrophenyl}hydrazone. However, it has been reported that this compound is non-toxic and does not exhibit any significant cytotoxicity towards various cell lines.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 5-Chloro-2-ethoxybenzaldehyde {2,4-bisnitrophenyl}hydrazone is its high selectivity towards metal ions. This compound can be used to detect trace amounts of metal ions in various samples with high sensitivity and selectivity. However, one of the limitations of using this compound is its high cost and limited availability.

Future Directions

There are several future directions for the research on 5-Chloro-2-ethoxybenzaldehyde {2,4-bisnitrophenyl}hydrazone. One of the potential applications of this compound is in the field of drug delivery. It can be used as a carrier for various drugs and can be targeted towards specific cells or tissues.
In addition, this compound can also be used as a fluorescent probe for the detection of various disease biomarkers. The fluorescent properties of this compound can be exploited for the development of biosensors for the early detection of diseases.
Conclusion:
In conclusion, 5-Chloro-2-ethoxybenzaldehyde {2,4-bisnitrophenyl}hydrazone is a promising compound with potential applications in various fields of science. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is required to explore the full potential of this compound in various fields of science.

Synthesis Methods

The synthesis of 5-Chloro-2-ethoxybenzaldehyde {2,4-bisnitrophenyl}hydrazone involves the reaction of 5-chloro-2-ethoxybenzaldehyde with 2,4-bisnitrophenyl hydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is obtained in good yield after purification by recrystallization.

Scientific Research Applications

5-Chloro-2-ethoxybenzaldehyde {2,4-bisnitrophenyl}hydrazone has been extensively studied for its potential applications in various fields of science. One of the significant applications of this compound is in the field of analytical chemistry. It has been used as a reagent for the determination of trace amounts of copper, iron, and other metal ions in various samples.
In addition, this compound has also been used as a fluorescent probe for the detection of biologically important molecules such as amino acids, peptides, and proteins. The fluorescent properties of this compound make it a suitable candidate for use in bioimaging and biosensing applications.

properties

Product Name

5-Chloro-2-ethoxybenzaldehyde {2,4-bisnitrophenyl}hydrazone

Molecular Formula

C15H13ClN4O5

Molecular Weight

364.74 g/mol

IUPAC Name

N-[(E)-(5-chloro-2-ethoxyphenyl)methylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C15H13ClN4O5/c1-2-25-15-6-3-11(16)7-10(15)9-17-18-13-5-4-12(19(21)22)8-14(13)20(23)24/h3-9,18H,2H2,1H3/b17-9+

InChI Key

ZRSQTADPAFRPQN-RQZCQDPDSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)Cl)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

SMILES

CCOC1=C(C=C(C=C1)Cl)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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